molecular formula C21H29ClN2O2 B008833 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride CAS No. 101491-78-5

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride

Cat. No.: B008833
CAS No.: 101491-78-5
M. Wt: 376.9 g/mol
InChI Key: ZUAZLBFYMXVODD-UHFFFAOYSA-N
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Description

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride is a chemical compound with the molecular formula C21H29ClN2O2 and a molecular weight of 376.9 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves several steps. One common method includes the reaction of 1,1-diphenylbutylcarbamic acid with 2-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound can bind to muscarinic receptors, causing inhibition of acetylcholine binding and resulting in anticholinergic effects .

Comparison with Similar Compounds

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride can be compared with similar compounds such as:

    Cyclopentolate: Both compounds have anticholinergic properties and are used in medical applications.

    2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer synthesis and shares some chemical properties with 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride.

The uniqueness of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

101491-78-5

Molecular Formula

C21H29ClN2O2

Molecular Weight

376.9 g/mol

IUPAC Name

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H

InChI Key

ZUAZLBFYMXVODD-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-]

Synonyms

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride

Origin of Product

United States

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